Cas no 35050-55-6 (5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one,2-ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-,(2E,11R,11aS)-)

5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one,2-ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-,(2E,11R,11aS)- structure
35050-55-6 structure
Nome del prodotto:5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one,2-ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-,(2E,11R,11aS)-
Numero CAS:35050-55-6
MF:C16H20N2O4
MW:304.341004371643
CID:307335
PubChem ID:12444381

5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one,2-ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-,(2E,11R,11aS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one,2-ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-,(2E,11R,11aS)-
    • tomaymycin
    • (2E,11R,11aS)-2-Ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one
    • NSC 177499
    • DTXSID501318354
    • 35050-55-6
    • (2E,11R,11aS)-2-ethylidene-8-hydroxy-7,11-dimethoxy-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one
    • (E)-tomaymycin
    • CHEMBL126464
    • 2-Ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one
    • (6R,6aS,8E)-8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one
    • 5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 2-ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-, (11R-(2E,11-alpha,11a-beta))-
    • HY-N10174
    • CS-0369879
    • 2-Ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy- 7,11-dimethoxy-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one
    • CHEBI:167317
    • {5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one,} 2-ethylidene-1,2, 3,10, 11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-, (11R-(2E,11.alpha., 11a.beta.))-
    • (8Z)-8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one
    • 2-Ethylidene-8-hydroxy-7,11-dimethoxy-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one
    • Inchi: InChI=1S/C16H20N2O4/c1-4-9-5-12-15(22-3)17-11-7-13(19)14(21-2)6-10(11)16(20)18(12)8-9/h4,6-7,12,15,17,19H,5,8H2,1-3H3/b9-4+
    • Chiave InChI: UQVNRKBFAXNOGA-RUDMXATFSA-N
    • Sorrisi: C/C=C1\CC2C(NC3=CC(O)=C(OC)C=C3C(=O)N2C\1)OC

Proprietà calcolate

  • Massa esatta: 304.1424
  • Massa monoisotopica: 304.14230712g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 2
  • Complessità: 467
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 71Ų

Proprietà sperimentali

  • Densità: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 145.5°C
  • Punto di ebollizione: 445.17°C (rough estimate)
  • Indice di rifrazione: 1.5800 (estimate)
  • Solubilità: Quasi insolubile (0,07 g/l) (25°C),
  • PSA: 71.03
  • LogP: 2.03550

5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one,2-ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-,(2E,11R,11aS)- Letteratura correlata

Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司